molecular formula C21H15N3O2 B11994543 (E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide CAS No. 883806-07-3

(E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B11994543
CAS No.: 883806-07-3
M. Wt: 341.4 g/mol
InChI Key: WSOWCBPDQPMZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide typically involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a benzofuran derivative under basic conditions to form the azo compound.

    Amidation: The azo compound is then reacted with a carboxylic acid derivative to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Applications in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(phenyldiazenyl)phenyl)benzamide: Similar structure but lacks the benzofuran moiety.

    (E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

(E)-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide is unique due to the presence of both the azo and benzofuran moieties, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

883806-07-3

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H15N3O2/c25-21(20-14-15-6-4-5-9-19(15)26-20)22-16-10-12-18(13-11-16)24-23-17-7-2-1-3-8-17/h1-14H,(H,22,25)

InChI Key

WSOWCBPDQPMZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.